![molecular formula C6H11NaO5S B1324482 Sodium 3-(allyloxy)-2-hydroxypropanesulphonate CAS No. 52556-42-0](/img/structure/B1324482.png)
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate
Overview
Description
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate, also known as 3-Allyloxy-2-hydroxypropane sulfonate sodium salt, is a chemical compound with the molecular formula C6H11NaO5S . It has a molecular weight of 218.20 .
Molecular Structure Analysis
The molecular structure of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate consists of an allyloxy group (H2C=CH-CH2O-) and a 2-hydroxypropane sulfonate group (HO-CH2-CH(CH2SO3Na)-) linked together .Physical And Chemical Properties Analysis
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is a liquid with a density of 1.17 g/cm3 at 20 °C . It has a melting point of 9 °C . The compound has a vapor pressure of 23 hPa at 20 °C . The pH of a 111 g/L solution in water at 20 °C is between 6 and 9 .Scientific Research Applications
Synthesis of Fluorescent Organic Nano-Dots
This compound has been utilized in the synthesis of fluorescent organic nano-dots, which are employed as efficient color conversion layers . These nano-dots are known for their outstanding stability and water-processability, making them environmentally benign and suitable for a range of fluorophores covering a full spectral gamut.
Surface Active Agent in Organic Nanoparticle Synthesis
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate serves as a surfactant in the synthesis of organic nanoparticles . It helps stabilize sub-micrometer particles, or nano-dots, which have applications in drug delivery, biosensing, optical sensing, and cell imaging.
Water Treatment and Dye Removal
In environmental science, this compound is incorporated into novel hydrogels designed for the removal of dyes such as methylene blue from water . This application is crucial for wastewater treatment and environmental remediation.
Polymerizable Surfactant for Emulsion Polymerization
It acts as a polymerizable surfactant, which is a key component in emulsion polymerization processes . This allows for the creation of polymers with tailored surface properties, useful in coatings and adhesive industries.
Component in Hydrogel Formulations
The compound is used in hydrogel formulations, which have applications in drug delivery systems . Hydrogels with this compound can offer responsive release profiles for therapeutic agents.
Safety And Hazards
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is classified as causing serious eye damage (Category 1, H318) and is suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2, H361) . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na/c1-2-3-11-4-6(7)5-12(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGJYOBXQLCLRG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CS(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6028028 | |
Record name | Sodium 3-(allyloxy)-2-hydroxypropanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6028028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Propanesulfonic acid, 2-hydroxy-3-(2-propen-1-yloxy)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate | |
CAS RN |
52556-42-0 | |
Record name | Sodium 3-(allyloxy)-2-hydroxypropanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052556420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid, 2-hydroxy-3-(2-propen-1-yloxy)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3-(allyloxy)-2-hydroxypropanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6028028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-(allyloxy)-2-hydroxypropanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 3-ALLYLOXY-2-HYDROXY-1-PROPANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G49391UTKD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate play in the acrylamide copolymer for enhanced oil recovery?
A1: Sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate is one of the monomers used in the synthesis of the acrylamide copolymer []. Its inclusion likely contributes to the copolymer's enhanced viscosity, salt resistance, and temperature tolerance. These properties are crucial for efficient mobility control and oil displacement in challenging reservoir conditions.
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